2-Quinolinylmethylformamide
Description
2-Quinolinylmethylformamide is a quinoline derivative featuring a formamide group (-NHCHO) attached to the methyl substituent at the C2 position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of 2-Quinolinylmethylformamide typically involves the Vilsmeier-Haack reaction, a widely used method for formylating heterocyclic compounds. This reagent system (dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) enables efficient formylation under mild conditions, yielding high-purity products with reduced reaction time and material waste . The compound’s structural versatility and functional group make it a valuable intermediate for further derivatization in pharmaceutical and materials science research.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(quinolin-2-ylmethyl)formamide |
InChI |
InChI=1S/C11H10N2O/c14-8-12-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,8H,7H2,(H,12,14) |
InChI Key |
PYEYBPFTQPDCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chloro and formyl substituents in 2-chloro-3-formyl-quinoline increase electrophilicity, favoring nucleophilic substitution reactions, whereas the methylformamide group offers stability under acidic conditions .
Physicochemical Properties
- Solubility: The formamide group in 2-Quinolinylmethylformamide improves aqueous solubility (logP ~1.2) compared to sulfonamide (logP ~2.1) and chloro-formyl (logP ~2.5) analogs .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for 2-Quinolinylmethylformamide, higher than 2-quinolone (175°C) but lower than sulfonamide derivatives (220°C) .
- Crystallinity: Quinoline-2-sulfonamide forms well-defined monoclinic crystals (space group P2₁/c), whereas 2-Quinolinylmethylformamide exhibits amorphous solid dispersion due to flexible formamide side chains .
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